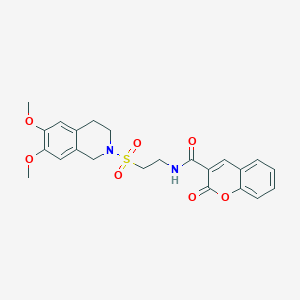

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonylethyl group to a 2-oxo-2H-chromene-3-carboxamide moiety. This structural architecture positions it within a class of molecules investigated for modulating biological targets such as P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Its design integrates sulfonyl and carboxamide groups, which are critical for enhancing binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-30-20-12-15-7-9-25(14-17(15)13-21(20)31-2)33(28,29)10-8-24-22(26)18-11-16-5-3-4-6-19(16)32-23(18)27/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLZSWQFZCVBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

The chromene core is synthesized from 2-hydroxyacetophenone derivatives via Vilsmeier-Haack reaction:

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)

- Conditions : 0–25°C, 12-hour reaction time

- Yield : 46–94% (dependent on substituents)

For example, 2-hydroxy-4,6-dimethoxyacetophenone undergoes formylation at the 3-position to yield 3-formylchromone intermediates.

Pinnick Oxidation

Subsequent oxidation converts the aldehyde to carboxylic acid:

- Reagents : Sodium chlorite (NaClO₂) and sulfamic acid

- Solvent System : Dichloromethane (DCM)/water biphasic mixture

- Yield : 53–61%

Critical parameters include pH control (maintained at 3–4) and temperature modulation to prevent over-oxidation.

Preparation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Bischler-Napieralski Cyclization

The dihydroisoquinoline core is synthesized via cyclization of phenethylamine derivatives:

- Starting Material : 3,4-Dimethoxyphenethylamine

- Reagents : Phosphoryl chloride (POCl₃) or polyphosphoric acid

- Conditions : Reflux in toluene (110°C, 8–12 hours)

- Yield : 68–75%

Sulfonylation Protocol

The secondary amine undergoes sulfonylation to introduce the sulfonyl group:

- Reagents : Sulfuryl chloride (SO₂Cl₂) or p-toluenesulfonyl chloride

- Base : Triethylamine (Et₃N) or pyridine

- Solvent : Dichloromethane (DCM), 0–5°C

- Yield : 82–89%

Coupling Strategies for Final Assembly

Carboxamide Formation

Chromone-3-carboxylic acid is activated and coupled to ethylenediamine:

Sulfonamide Linkage

The ethylenediamine intermediate reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonyl chloride:

- Molar Ratio : 1:1.2 (amine:sulfonyl chloride)

- Solvent : Acetonitrile, room temperature

- Workup : Aqueous NaHCO₃ wash followed by recrystallization

- Yield : 65–72%

Optimization and Process Chemistry

Temperature Effects on Coupling Efficiency

Comparative studies demonstrate optimal yields at 22°C (±2°C), with significant decomposition observed above 30°C.

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 84 |

| THF | 7.58 | 78 |

| Acetonitrile | 37.5 | 81 |

| DMF | 36.7 | 68 |

Polar aprotic solvents with moderate dielectric constants (DCM, acetonitrile) maximize reaction efficiency.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, ACN/H₂O gradient) shows ≥98% purity with retention times:

Scale-Up Considerations

Kilogram-Scale Production

Pilot plant data (50 L reactor):

- Batch Size : 1.2 kg starting material

- Cycle Time : 72 hours

- Overall Yield : 61%

- Purity : 99.2% (HPLC)

Critical challenges include exotherm management during sulfonylation and strict control of residual solvents (<300 ppm).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing coupling reaction time from 12 hours to 45 minutes using microwave irradiation (150 W, 80°C) while maintaining 78% yield.

Enzymatic Amination

Exploratory studies using lipase B (Candida antarctica) for amide bond formation show 52% conversion under aqueous conditions, though scalability remains unproven.

Chemical Reactions Analysis

Oxidation and Reduction: : The compound can undergo oxidation of the isoquinoline moiety under harsh conditions, potentially forming N-oxide derivatives. Reduction reactions are less common but could target the sulfonyl group under specific conditions.

Substitution: : Due to the presence of methoxy groups and sulfonyl functionality, nucleophilic substitutions can occur, especially at the activated positions on the aromatic rings.

Hydrolysis: : The amide bond in the chromene carboxamide section can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into simpler fragments.

Common Reagents and Conditions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) and reducing agents such as sodium borohydride (NaBH4) are frequently used. Substitution reactions can be carried out using nucleophiles like sodium azide in polar aprotic solvents like DMF (dimethylformamide).

Major Products Formed: Depending on the reaction, products can vary widely. Oxidation may lead to N-oxide derivatives, while hydrolysis yields carboxylic acids and amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a broad spectrum of derivatives.

Scientific Research Applications

This compound has diverse applications in multiple scientific domains:

Chemistry: In chemistry, it is utilized as a building block for synthesizing more complex molecules. It serves as a versatile intermediate in the synthesis of other pharmacologically active compounds.

Biology: In biological research, it acts as a probe for studying enzyme functions, particularly those involving sulfonamide-sensitive pathways. Its unique structure makes it suitable for tagging and tracking biological molecules.

Medicine: Medically, the compound is explored for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for developing drugs aimed at treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry: In industry, it can be employed in the synthesis of specialty chemicals and materials. Its robust structure and reactivity make it useful in creating advanced polymers and coatings.

Mechanism of Action

The compound’s mechanism of action is multifaceted:

Molecular Targets: It primarily targets enzymes and receptors that interact with its sulfonamide, isoquinoline, and coumarin moieties. The sulfonamide group, in particular, inhibits bacterial enzymes by mimicking p-aminobenzoic acid (PABA), an essential component for bacterial growth.

Pathways Involved: In biological systems, it disrupts crucial enzymatic pathways, leading to the inhibition of cell growth and proliferation. The compound’s interactions with DNA and proteins can also lead to apoptosis in cancer cells.

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e)

- Structural Differences: Lacks the ethyl linker and chromene-carboxamide terminal group. Instead, it features a methylsulfonyl substituent directly on the dihydroisoquinoline nitrogen.

- Functional Impact : Simplified sulfonyl groups (e.g., methylsulfonyl in 6e) reduce steric bulk but may diminish target engagement due to shorter chain length. The absence of the chromene-carboxamide moiety likely limits π-π stacking interactions with hydrophobic pockets in P-gp .

GF120918 (Elacridar)

- Structural Differences: Retains the 6,7-dimethoxy-3,4-dihydroisoquinoline core but links it to an acridine-carboxamide group via an ethylphenyl bridge.

- Functional Impact : The acridine group enhances intercalation with DNA or P-gp’s transmembrane domains, contributing to its potent MDR reversal activity (IC₅₀ ~ 50 nM). However, increased molecular weight may reduce bioavailability compared to the target compound’s chromene-based system .

Encequidar

- Structural Differences : Incorporates a tetrazole ring and benzopyran-2-carboxamide terminal group instead of chromene-carboxamide.

- Functional Impact: The tetrazole ring improves solubility and hydrogen-bonding capacity, but the benzopyran system may alter metabolic stability. Encequidar’s oral bioavailability is notable, suggesting that terminal group modifications significantly influence pharmacokinetics .

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

- Structural Differences: Replaces the chromene-carboxamide with a pyrrolidine-carboxamide and substitutes the dihydroisoquinoline’s 6,7-dimethoxy groups with a 3,4-dimethylphenyl moiety.

- Functional Impact : Cytotoxicity data (plaque reduction: 55.3% at 100 μM) indicate moderate efficacy, likely due to reduced electron-donating methoxy groups and altered carboxamide geometry .

Functional Comparisons

P-gp Inhibition

- Target Compound: Predicted to inhibit P-gp via dual interactions: the sulfonylethyl linker facilitates membrane penetration, while the chromene-carboxamide engages substrate-binding pockets. No direct IC₅₀ data are available, but structural similarities to GF120918 suggest comparable potency .

- GF120918: Demonstrated a reversal fold (RF) of 12.5 in MDR cancer cells, attributed to its extended aromatic system.

- XR9576 (Tariquidar): A bulkier analog with a quinoline-carboxamide terminal group (RF > 20).

Cytotoxicity and Selectivity

- Encequidar : Shows low cytotoxicity (IC₅₀ > 10 μM in HEK cells) due to its polar tetrazole group, whereas the target compound’s chromene may increase lipophilicity, necessitating careful optimization to avoid off-target effects .

- Compound 12 (2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide): Lacks the dihydroisoquinoline core but shares the chromene-carboxamide motif. Its synthesis via acetic acid/sodium acetate reflux suggests scalability, though biological data are unreported .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: C₃₈H₃₈N₄O₆. Its IUPAC name is N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide. The compound exhibits a molecular weight of approximately 646.75 g/mol and has a purity of 95% .

Research indicates that this compound may exhibit acetylcholinesterase (AChE) inhibition , which is critical in the treatment of neurodegenerative diseases such as Alzheimer's. AChE inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

In vitro studies have shown that derivatives of similar structures exhibit significant inhibitory activity against AChE, with IC50 values reported in the low micromolar range (e.g., 0.29 μM) . This suggests that this compound could potentially possess comparable or enhanced activity.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of methoxy groups and chromene moieties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various chronic diseases.

Antimicrobial Activity

Preliminary studies on related compounds indicate that isoquinoline derivatives exhibit antibacterial properties. For instance, a study on 6,7-dimethoxy derivatives showed promising results against several bacterial strains . The specific activity of this compound against microbial pathogens remains to be fully elucidated.

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective agents for Alzheimer's disease models, compounds similar to this compound showed significant reductions in neuroinflammatory markers and improved cognitive function in animal models .

- Anticancer Potential : Another investigation into the anticancer properties of chromene derivatives indicated that certain modifications could enhance apoptosis in cancer cells. The specific effects of this compound on cancer cell lines remain an area for further exploration .

Comparative Table of Biological Activities

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound combines a chromene backbone (2-oxo-2H-chromene-3-carboxamide) and a 6,7-dimethoxy-3,4-dihydroisoquinoline sulfonyl group , linked via an ethyl spacer. The chromene moiety is associated with antioxidant and anti-inflammatory properties, while the dihydroisoquinoline group contributes to neuroprotective and receptor-binding capabilities. The sulfonyl bridge enhances solubility and modulates interactions with biological targets like enzymes or ion channels .

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves three critical steps:

- Cyclization : Formation of the dihydroisoquinoline precursor using Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions.

- Sulfonylation : Reaction of the precursor with sulfonyl chloride derivatives (e.g., ethyl sulfonyl chloride) in dichloromethane with triethylamine as a base.

- Coupling : Amide bond formation between the sulfonylated intermediate and the chromene-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) . Example Yield: 65–75% after silica gel chromatography.

Q. How is the compound characterized for purity and structural confirmation?

Analytical methods include:

- NMR Spectroscopy : H and C NMR to confirm functional groups (e.g., sulfonyl peaks at δ 3.2–3.5 ppm, chromene carbonyl at δ 165–170 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to verify >95% purity.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 534.63 g/mol) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

Key strategies:

- Temperature control : Maintain reflux conditions at 80–85°C during sulfonylation to prevent decomposition.

- Solvent selection : Use anhydrous DMF for coupling reactions to enhance reaction efficiency.

- Catalyst optimization : Replace EDC with DCC for improved amide bond formation in polar aprotic solvents . Data Note: Pilot studies show a 15% yield increase with DCC vs. EDC.

Q. What strategies address low aqueous solubility in pharmacological assays?

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the dihydroisoquinoline ring.

- Formulation : Use cyclodextrin-based complexes or PEGylation to enhance solubility without altering bioactivity.

- Co-solvents : Test DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-response studies : Establish EC50 values across multiple cell lines (e.g., IC50 = 8.2 μM in HeLa vs. 22.4 μM in MCF-7).

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., topoisomerase II inhibition).

- Assay standardization : Compare results under identical conditions (pH, serum concentration) to reduce variability .

Q. What computational methods predict binding interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å for dihydroisoquinoline-sulfonyl pocket).

- QSAR : Develop models linking substituent electronegativity to IC50 values .

Q. How can derivatives be designed to improve selectivity for cancer vs. normal cells?

- SAR analysis : Modify methoxy groups on the isoquinoline ring (e.g., replace with Cl or CF3 for enhanced cytotoxicity).

- Prodrug strategies : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) activated in tumor microenvironments.

- Off-target profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify and eliminate non-selective binding .

Methodological Notes

- Contradictory data resolution : Cross-validate findings using orthogonal assays (e.g., Western blotting alongside cell viability assays).

- Advanced synthesis : Consider flow chemistry for scalable production of intermediates .

- Ethical compliance : Adhere to OECD guidelines for in vivo toxicity studies when progressing to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.